

In-Depth Technical Guide: 2-Bromo-7-chlorothieno[3,2-b]pyridine

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Compound of Interest

Compound Name: 2-Bromo-7-chlorothieno[3,2-b]pyridine

Cat. No.: B1341976

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the physicochemical properties of **2-Bromo-7-chlorothieno[3,2-b]pyridine**. Due to the limited availability of public data on this specific molecule, this document focuses on its core molecular and predicted mass spectrometry data. While specific experimental protocols and biological activity for this compound are not extensively documented, a representative synthetic workflow is presented based on established methodologies for related thienopyridine derivatives. This guide serves as a foundational resource for researchers interested in the potential application of **2-Bromo-7-chlorothieno[3,2-b]pyridine** as a chemical intermediate in synthetic and medicinal chemistry.

Core Molecular Data

2-Bromo-7-chlorothieno[3,2-b]pyridine is a halogenated heterocyclic compound. Its core structure consists of a fused thieno[3,2-b]pyridine bicycle, substituted with a bromine atom at the 2-position and a chlorine atom at the 7-position.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrClNS	[1]
Monoisotopic Mass	246.8858 Da	[1]
Predicted XlogP	3.6	[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of **2-Bromo-7-chlorothieno[3,2-b]pyridine**, which can be valuable for mass spectrometry-based identification.

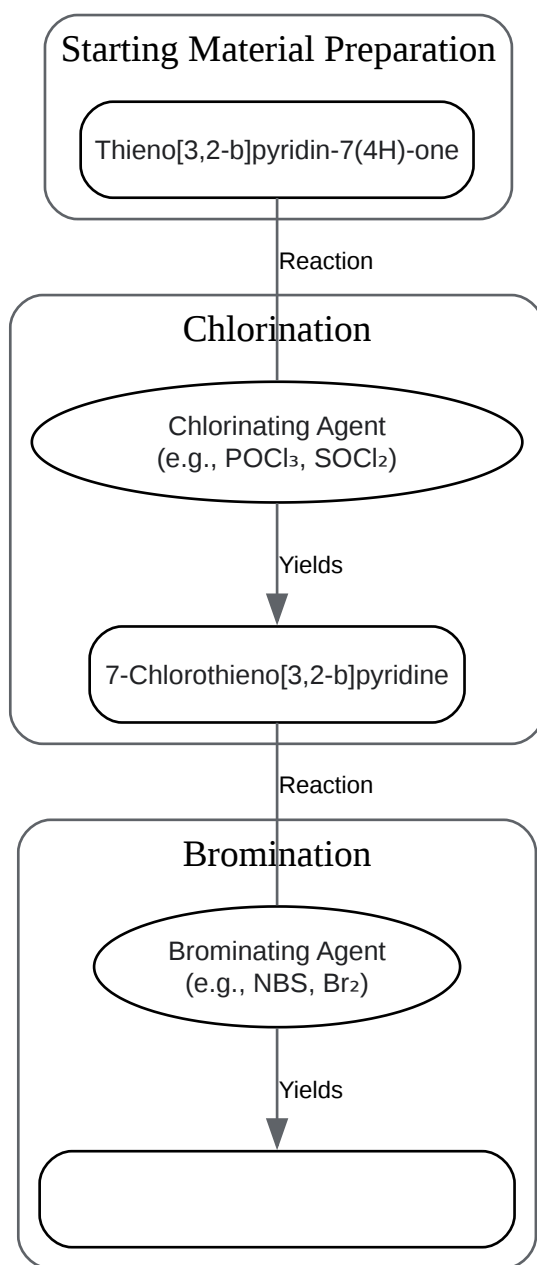
Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	247.89308	131.4
[M+Na] ⁺	269.87502	149.0
[M-H] ⁻	245.87852	139.1
[M+NH ₄] ⁺	264.91962	156.5
[M+K] ⁺	285.84896	136.0
[M] ⁺	246.88525	155.7
[M] ⁻	246.88635	155.7

Data sourced from PubChem.

[1]

Representative Synthetic Workflow

Specific, validated experimental protocols for the synthesis of **2-Bromo-7-chlorothieno[3,2-b]pyridine** are not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of similar halogenated thienopyridine derivatives. The following diagram illustrates a representative workflow.



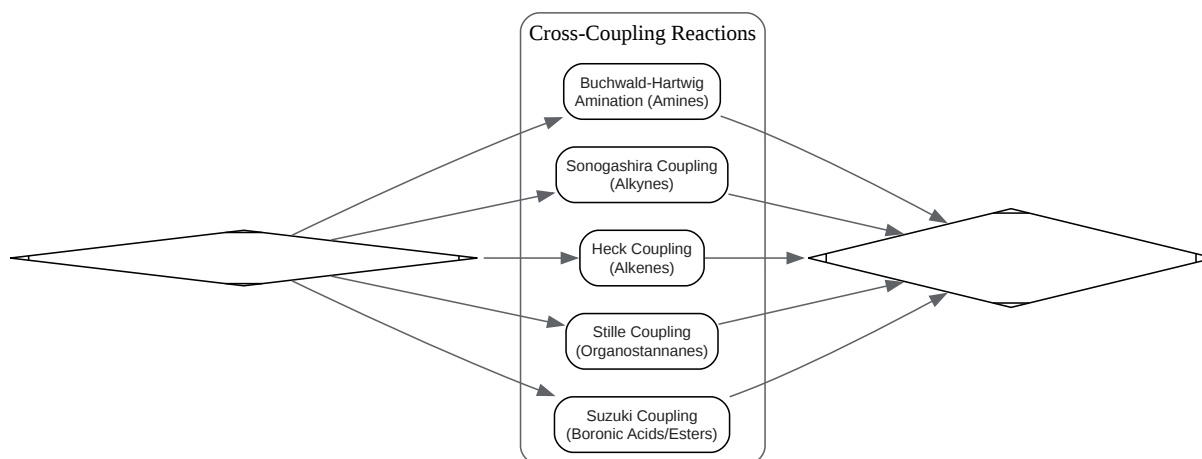
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A representative synthetic workflow for **2-Bromo-7-chlorothieno[3,2-b]pyridine**.

Potential Applications as a Chemical Intermediate

Given its structure, **2-Bromo-7-chlorothieno[3,2-b]pyridine** possesses two distinct halogen atoms at positions amenable to further functionalization through various cross-coupling

reactions. This makes it a potentially valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.



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Logical relationship of **2-Bromo-7-chlorothieno[3,2-b]pyridine** as a versatile intermediate.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity or associated signaling pathways of **2-Bromo-7-chlorothieno[3,2-b]pyridine**. Its primary significance at present lies in its potential as a scaffold for the synthesis of novel, biologically active compounds.

Safety and Handling

Specific safety data for **2-Bromo-7-chlorothieno[3,2-b]pyridine** is not available. As with any halogenated organic compound, it should be handled with appropriate caution in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Disclaimer

This document is intended for informational purposes only and is based on publicly available data as of the date of publication. The representative synthetic workflow is illustrative and has not been experimentally validated. Researchers should consult relevant literature and safety protocols before attempting any experimental work.

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References

- 1. PubChemLite - 2-bromo-7-chlorothieno[3,2-b]pyridine (C₇H₃BrClNS)
[pubchemlite.lcsb.uni.lu]
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